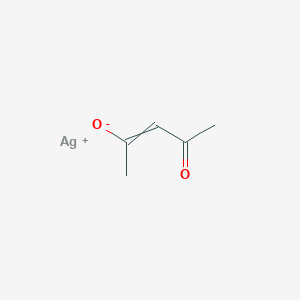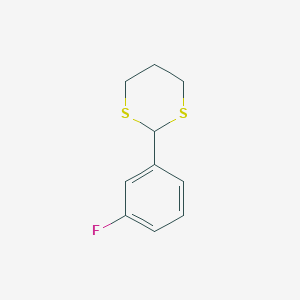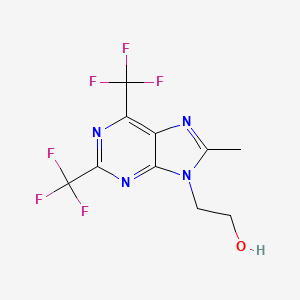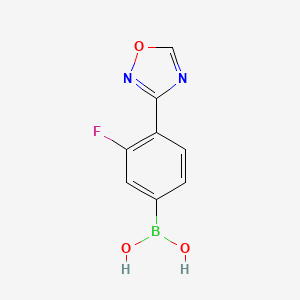![molecular formula C26H31ClN3O2- B12442104 N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BP 897 is a compound used in scientific research, primarily known for its role as a selective dopamine D3 receptor partial agonist. It has a high affinity for dopamine D3 receptors and significantly lower affinity for dopamine D2 receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cocaine addiction .
准备方法
Synthetic Routes and Reaction Conditions
BP 897, chemically known as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with 1,4-dibromobutane to form the piperazine intermediate.
Coupling with Naphthalene-2-carboxylic Acid: The piperazine intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for BP 897 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
BP 897 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
BP 897 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Explored as a potential therapeutic agent for treating cocaine addiction and other dopamine-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用机制
BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .
相似化合物的比较
Similar Compounds
SB-277011-A: A potent and selective dopamine D3 receptor antagonist.
NGB 2904: Another selective dopamine D3 receptor antagonist.
7-OH-DPAT: A full agonist at dopamine D3 receptors
Uniqueness of BP 897
BP 897 is unique in its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in research focused on addiction and other dopamine-related disorders, as it can provide therapeutic benefits without the risk of overstimulation associated with full agonists .
属性
分子式 |
C26H31ClN3O2- |
|---|---|
分子量 |
453.0 g/mol |
IUPAC 名称 |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride |
InChI |
InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1 |
InChI 键 |
KFWJGUZIZAPFMX-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)

![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)

![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)


![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)




